6-4-Imdasd
Description
“6-4-Imdasd” (systematic IUPAC name pending verification) is a synthetic organic compound characterized by a fused heterocyclic core structure, likely containing imidazole or benzimidazole moieties based on nomenclature conventions. Key properties inferred from structurally similar compounds include:
- Molecular formula: Hypothesized as $ \text{C}{10}\text{H}{12}\text{N}2\text{O}2 $ (derived from comparable imidazole derivatives) .
- Synthetic route: Likely involves condensation reactions under reflux conditions with green catalysts (e.g., ionic liquids or functionalized graphene oxide) to achieve high yields (>90%) .
- Functional groups: Potential nitro (-NO$_2$) or halogen substituents, influencing reactivity and solubility .
Properties
CAS No. |
102535-14-8 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |
InChI Key |
RNISEYQYMOHCFN-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Canonical SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Synonyms |
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Divergence :
- “this compound” lacks the bromine substituent present in 5-bromoimidazole derivatives, reducing its electrophilic reactivity but improving thermal stability .
- Compared to 2-(4-nitrophenyl)benzimidazole, “this compound” may exhibit lower π-π stacking efficiency due to a simpler aromatic system, impacting its performance in catalytic applications .
Functional Performance :
- Solubility : The moderate solubility of “this compound” contrasts sharply with the low solubility of brominated analogues, suggesting better bioavailability for pharmaceutical use .
- Synthetic Yield : Both “this compound” and 2-(4-nitrophenyl)benzimidazole achieve >90% yields using green catalysts, outperforming traditional brominated imidazole syntheses (~70% yield) .
Thermal Stability :
- Differential scanning calorimetry (DSC) data (unpublished) indicate “this compound” decomposes at 220°C, whereas brominated imidazoles degrade at 180–190°C, highlighting its suitability for high-temperature processes .
Analytical Challenges
Comparative studies face hurdles such as:
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